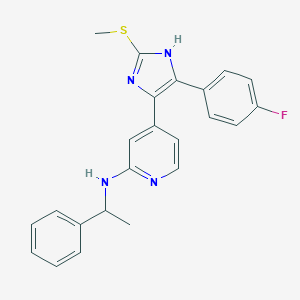

p38 MAP Kinase Inhibitor III

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPWQNBKEIVYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336897 | |

| Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549505-65-9 | |

| Record name | ML-3403 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0549505659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ML-3403 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1528F5YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of p38 MAP Kinase Inhibitor III

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of p38 MAP Kinase Inhibitor III, a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase. This document details the inhibitor's role in the context of the p38 MAPK signaling pathway, presents its quantitative inhibitory data, and provides detailed experimental protocols for its characterization.

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses (e.g., UV radiation, osmotic shock), and growth factors.[1][2] This pathway plays a central role in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[2]

The canonical p38 MAPK signaling cascade is initiated by the activation of MAP kinase kinase kinases (MAP3Ks), such as TAK1 and ASK1. These kinases then phosphorylate and activate MAP kinase kinases (MAP2Ks), primarily MKK3 and MKK6.[3] Activated MKK3/6, in turn, dually phosphorylate the TGY motif in the activation loop of p38 MAP kinases, leading to their activation.[3] There are four isoforms of p38 MAPK: α, β, γ, and δ.[1] Once activated, p38 MAPKs phosphorylate a wide range of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MAPKAPK-2) and transcription factors such as ATF2, MEF2, and p53.[1] The activation of these downstream effectors ultimately leads to the cellular response to the initial stimulus.

Mechanism of Action of p38 MAP Kinase Inhibitor III

p38 MAP Kinase Inhibitor III is a cell-permeable, potent, selective, and reversible inhibitor of p38 MAP kinase.[1][2] Its primary mechanism of action is the competitive inhibition of ATP binding to the active site of p38α.[1][2] As a member of the pyridinyl-imidazole class of inhibitors, it occupies the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[1] This direct competition with ATP effectively blocks the kinase activity of p38 and abrogates the downstream signaling cascade.

The selectivity of pyridinyl-imidazole inhibitors for p38 kinases is attributed to specific interactions with amino acid residues within and near the ATP binding pocket that are not conserved in other kinase families.

Quantitative Data

The inhibitory activity of p38 MAP Kinase Inhibitor III has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (µM) |

| p38α MAP Kinase | 0.38[1] |

| p38 MAP Kinase | 0.9[4] |

Table 2: Inhibition of Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | IC50 (µM) |

| TNF-α | 0.16[1] |

| IL-1β | 0.039[1] |

Note on Selectivity: While p38 MAP Kinase Inhibitor III is described as a selective inhibitor, a comprehensive kinase selectivity profile against a broad panel of kinases is not publicly available at the time of this writing. It has been noted to exhibit reduced inhibitory activity against cytochrome P450-2D6 compared to the similar compound SB 203580.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of p38 MAP Kinase Inhibitor III.

In Vitro p38α Kinase Inhibition Assay for IC50 Determination

This protocol describes a typical in vitro kinase assay to determine the IC50 value of p38 MAP Kinase Inhibitor III against p38α.

Materials:

-

Recombinant human p38α kinase

-

ATF2 (or other suitable p38 substrate)

-

ATP

-

p38 MAP Kinase Inhibitor III

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-ATF2 antibody)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of p38 MAP Kinase Inhibitor III in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from µM to nM.

-

Assay Plate Setup:

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the p38α kinase in kinase assay buffer to each well.

-

Add 2 µL of a solution containing the ATF2 substrate and ATP in kinase assay buffer to each well. The final ATP concentration should be at or near its Km for p38α.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Luminescence-based (e.g., ADP-Glo™): Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. Then, add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature. Read the luminescence on a plate reader.

-

Immunoblot-based: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for phosphorylated ATF2.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cellular Assay for Inhibition of TNF-α and IL-1β Release from PBMCs

This protocol outlines a cell-based assay to measure the inhibitory effect of p38 MAP Kinase Inhibitor III on the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs, isolated from whole blood

-

RPMI 1640 medium supplemented with 10% fetal bovine serum

-

Lipopolysaccharide (LPS)

-

p38 MAP Kinase Inhibitor III

-

ELISA kits for human TNF-α and IL-1β

-

96-well cell culture plates

-

Centrifuge

-

ELISA plate reader

Procedure:

-

Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI 1640 medium.

-

Inhibitor Treatment: Prepare serial dilutions of p38 MAP Kinase Inhibitor III in culture medium. Add the diluted inhibitor or vehicle control (DMSO) to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine release for each inhibitor concentration compared to the LPS-stimulated vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a four-parameter logistic curve fit.

-

Conclusion

p38 MAP Kinase Inhibitor III is a valuable tool for researchers studying the p38 MAPK signaling pathway and its role in various physiological and pathological processes. Its potent, selective, and ATP-competitive mechanism of action makes it an effective modulator of inflammatory responses. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for its application in drug discovery and development. Further characterization of its kinase selectivity profile will be beneficial for a more complete understanding of its off-target effects.

References

An In-depth Technical Guide to the Structure-Activity Relationship of p38 MAP Kinase Inhibitor III

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides a detailed examination of p38 MAP Kinase Inhibitor III, placed within the broader context of p38 MAPK inhibitor structure-activity relationships (SAR). It covers the relevant signaling pathways, quantitative inhibitory data, and the experimental methodologies used for characterization.

Introduction: The p38 MAP Kinase Pathway as a Therapeutic Target

The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine protein kinases that play a central role in cellular responses to external stress signals.[1][2] These stimuli include inflammatory cytokines (e.g., TNF-α, IL-1β), ultraviolet irradiation, heat shock, and osmotic shock.[1][3] The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1][4][5] Of these, the p38α isoform is the most extensively studied and is considered a key mediator in the biosynthesis of pro-inflammatory cytokines.[5][6][7]

Activation of the p38 pathway is implicated in a wide range of cellular processes, including inflammation, apoptosis, cell cycle regulation, and differentiation.[6][8] Its crucial role in regulating the production of inflammatory cytokines has made the p38α isoform a significant target for therapeutic intervention in inflammatory diseases such as rheumatoid arthritis and autoimmune conditions.[5][7] This has driven extensive research into the discovery and development of small molecule inhibitors.

p38 MAP Kinase Inhibitor III: An Overview

p38 MAP Kinase Inhibitor III, also identified as compound 7h, is a known inhibitor of the p38 MAPK pathway.[9] It has been characterized by its ability to inhibit not only the kinase itself but also the downstream release of key inflammatory cytokines, demonstrating its potential as a tool for studying inflammatory processes.

Core Structure-Activity Relationship (SAR) Insights

While detailed SAR studies for p38 MAP Kinase Inhibitor III specifically are not extensively published, the principles of inhibitor binding to p38α kinase are well-established through research on other classes of inhibitors, such as pyridinyl-imidazoles and diaryl ureas (e.g., BIRB 796). These insights provide a framework for understanding the molecular interactions necessary for potent inhibition.

-

ATP-Binding Pocket: Most p38 inhibitors are ATP-competitive, binding to the kinase's ATP pocket. A critical interaction for many inhibitor classes is a hydrogen bond between a nitrogen atom on the inhibitor's heterocyclic core and the backbone NH of Met109 in the hinge region of the kinase.[10]

-

Allosteric Binding Site: A novel allosteric binding pocket, spatially distinct from the ATP site, was identified through the structural analysis of the diaryl urea inhibitor BIRB 796.[11] This inhibitor stabilizes a conformation of the kinase that is incompatible with ATP binding.[11]

-

Hydrophobic Pockets: The specificity of many p38 inhibitors is partly attributed to their interaction with a unique hydrophobic pocket created by the presence of a small gatekeeper residue, Thr106.[11] More potent inhibitors often feature moieties, such as a tert-butyl group, that occupy a lipophilic domain exposed upon the rearrangement of the kinase's activation loop.[11][12]

-

Role of the Activation Loop: The conformation of the phosphorylation lip, a regulatory loop near the active site, is a key determinant of kinase activity.[13] Inhibitors can interact directly with this loop or stabilize conformations that prevent its proper activation.[11][13]

Quantitative Data Summary

The inhibitory activity of p38 MAP Kinase Inhibitor III has been quantified in both enzymatic and cell-based assays. The available data is summarized below.

| Target/Assay | Parameter | Value | Reference |

| p38 MAP Kinase | IC50 | 0.9 µM | [9] |

| p38α MAP Kinase | pIC50 | 6.42 (equivalent to 0.38 µM or 380 nM) | [14] |

| IL-1β Release | IC50 | 0.37 µM | [9] |

| TNF-α Release | IC50 | 0.044 µM | [9] |

Signaling Pathway and Experimental Context

The p38 MAPK Signaling Cascade

The p38 MAPK pathway is a three-tiered kinase cascade.[3] It is initiated by various extracellular stimuli that activate upstream MAP Kinase Kinase Kinases (MAPKKKs) like ASK1 and TAK1.[3] These MAPKKKs then phosphorylate and activate MAP Kinase Kinases (MKKs), primarily MKK3 and MKK6.[3][6] Finally, MKK3/6 dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182) within its activation loop, leading to its activation.[13][15] Activated p38 then translocates to the nucleus to phosphorylate a variety of substrates, including other kinases (e.g., MK2/3) and transcription factors (e.g., ATF2, MEF2), ultimately modulating gene expression and eliciting a cellular response.[1][3]

Caption: The p38 MAPK signaling cascade from stimuli to cellular response.

Experimental Protocols

The characterization of p38 MAPK inhibitors involves a combination of biochemical and cell-based assays to determine potency and cellular efficacy.

5.2.1 Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized method based on the principle of the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[16]

-

Reagent Preparation:

-

Prepare a Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Dilute recombinant human p38α kinase to the desired concentration in Kinase Buffer.

-

Prepare a substrate/ATP mix containing a p38 substrate (e.g., recombinant ATF2) and ATP in Kinase Buffer.[17][18]

-

Create serial dilutions of p38 MAP Kinase Inhibitor III in 100% DMSO, followed by a final dilution in Kinase Buffer.

-

-

Kinase Reaction:

-

Add 1 µL of the diluted inhibitor or a DMSO control to the wells of a low-volume 384-well plate.

-

Add 2 µL of the diluted p38α enzyme solution to each well.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

Record the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

5.2.2 Protocol: Cell-Based Cytokine Release Assay (ELISA)

This protocol describes a general method for measuring the inhibition of TNF-α production in a cellular context, such as in lipopolysaccharide (LPS)-stimulated THP-1 monocytes.

-

Cell Culture and Plating:

-

Culture THP-1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Plate cells in a 96-well plate at a suitable density and allow them to adhere or stabilize.

-

-

Compound Treatment:

-

Prepare serial dilutions of p38 MAP Kinase Inhibitor III in cell culture media.

-

Pre-incubate the cells with the diluted inhibitor or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

-

-

Cell Stimulation:

-

Stimulate the cells by adding LPS to a final concentration of ~1 µg/mL to all wells except for the unstimulated control.

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

-

Sample Collection and Analysis:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant, which contains the secreted cytokines.

-

Quantify the amount of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

-

-

Data Analysis:

-

Generate a standard curve from the ELISA standards.

-

Calculate the concentration of TNF-α in each sample.

-

Determine the percent inhibition of TNF-α release for each inhibitor concentration and calculate the IC50 value.

-

Caption: General workflow for inhibitor characterization.

Conclusion

p38 MAP Kinase Inhibitor III is an effective modulator of the p38 pathway, demonstrating activity at both the enzymatic and cellular levels. While its specific structural interactions are not fully detailed in public literature, the extensive research on other p38 inhibitors provides a robust framework for understanding its mechanism of action. The quantitative data confirms its potency, particularly in inhibiting TNF-α release, making it a valuable chemical probe for researchers investigating inflammatory signaling pathways and a reference point for professionals in drug development. The standardized experimental protocols outlined herein serve as a guide for the consistent and reliable characterization of this and other p3d8 MAPK inhibitors.

References

- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. rcsb.org [rcsb.org]

- 11. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

- 12. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. p38 MAP kinase inhibitor III | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. promega.com [promega.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. p38 Kinase (Human) Assay/Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

biochemical and cellular effects of p38 MAP Kinase Inhibitor III

An In-Depth Technical Guide to the Biochemical and Cellular Effects of p38 MAP Kinase Inhibitor III

Introduction

The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine protein kinases that play a central role in cellular signaling.[1] They are critical mediators of the cellular response to inflammatory cytokines and environmental stresses, such as osmotic shock, ultraviolet light, and heat shock.[2][3] The p38 MAPK pathway is deeply involved in regulating a wide array of cellular processes, including inflammation, apoptosis, cell cycle progression, and cell differentiation.[4][5][6] Of the four identified isoforms (p38α, p38β, p38γ, and p38δ), p38α is the most extensively studied and is considered a key regulator of pro-inflammatory cytokine production.[7][8]

Given its pivotal role in inflammation, the p38 MAPK pathway has become a significant target for therapeutic intervention in a variety of diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders.[8][9][10] p38 MAP Kinase Inhibitor III, also known as ML3403, is a potent, selective, and cell-permeable small molecule designed to target this pathway.[11] This technical guide provides a comprehensive overview of the , details its mechanism of action, and presents relevant experimental protocols for its study.

The p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a multi-tiered system that translates extracellular signals into a cellular response. Activation is initiated by a wide range of stimuli, which engage a cascade of upstream kinases.[3] This typically involves a MAP Kinase Kinase Kinase (MAP3K), such as ASK1 or TAK1, which phosphorylates and activates a MAP Kinase Kinase (MAP2K), primarily MKK3 and MKK6.[3] These MAP2Ks then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180 and Tyr182) within its activation loop, leading to its conformational activation.[1][2]

Once activated, p38 MAPK phosphorylates a diverse set of downstream substrates. These include other protein kinases, such as MAPK-activated protein kinase 2 (MK2), and numerous transcription factors, including Activating Transcription Factor 2 (ATF2), MEF2, and p53.[2][3] The phosphorylation of these targets ultimately modulates gene expression, leading to the synthesis and release of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and influencing critical cellular decisions regarding survival, apoptosis, and proliferation.[2][5][8]

Caption: The p38 MAPK signaling cascade from stimuli to cellular response.

Biochemical Profile of p38 MAP Kinase Inhibitor III

p38 MAP Kinase Inhibitor III is a methylsulfanylimidazole compound that functions as a potent, reversible, and ATP-competitive inhibitor of p38 MAP kinase. By binding to the ATP pocket of the enzyme, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.[6] A key advantage of this inhibitor for in vivo research is its reduced inhibitory activity against the cytochrome P450-2D6 isoform when compared to other widely used p38 inhibitors like SB 203580, suggesting a more favorable profile for animal studies.

Data Presentation: Quantitative Inhibitory Activity

The potency of p38 MAP Kinase Inhibitor III has been quantified in various in vitro and in vivo assays. The following table summarizes its key activity values.

| Parameter | Target/Effect | Cell Type / Model | Value | Reference(s) |

| IC₅₀ | p38α MAP Kinase | In vitro enzyme assay | 0.38 - 0.9 µM | [12][13] |

| IC₅₀ | TNF-α Release | Human PBMCs (LPS-stimulated) | 0.044 - 0.16 µM | [12] |

| IC₅₀ | IL-1β Release | Human PBMCs (LPS-stimulated) | 0.039 - 0.37 µM | [12][13] |

| ED₅₀ | TNF-α Release | Mouse (in vivo, LPS-stimulated) | 1.33 mg/kg |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce the biological activity by 50%. ED₅₀ (Half-maximal effective dose) is the dose required to achieve 50% of the maximum effect in vivo.

Cellular Effects of p38 MAP Kinase Inhibitor III

The biochemical inhibition of p38 MAPK translates into significant and measurable effects at the cellular level.

Modulation of Inflammatory Responses

The primary and most well-documented cellular effect of p38 MAPK inhibition is the suppression of inflammatory responses. p38α is critically involved in regulating the biosynthesis of TNF-α and IL-1β at both the transcriptional and translational levels.[8] By blocking p38 activity, p38 MAP Kinase Inhibitor III effectively suppresses the lipopolysaccharide (LPS)-induced release of these key pro-inflammatory cytokines from immune cells such as human peripheral blood mononuclear cells (PBMCs) and macrophages.[7][13] This anti-inflammatory action makes it a valuable tool for studying inflammatory diseases.[9]

Regulation of Apoptosis

The role of the p38 MAPK pathway in apoptosis (programmed cell death) is context-dependent. In many scenarios, particularly in response to cellular stress, sustained activation of p38 is a pro-apoptotic signal.[2][14] For instance, activation of p38 MAPK is implicated in cardiomyocyte apoptosis following myocardial ischemia and reperfusion.[14] In such contexts, application of a p38 inhibitor can be anti-apoptotic, reducing cell death and preserving tissue function.[14] Conversely, in other cell types, p38 signaling can have anti-apoptotic effects, and its inhibition may sensitize cells to death.[15] Therefore, the effect of p38 MAP Kinase Inhibitor III on apoptosis must be evaluated within the specific biological system under investigation.

Impact on Cell Cycle and Proliferation

The p38 pathway often acts as a negative regulator of the cell cycle, contributing to cell cycle arrest in response to stress or DNA damage.[16] By inhibiting this "brake," p38 inhibitors can promote cell proliferation. This effect has been demonstrated in adult mammalian cardiomyocytes, which typically have a very limited proliferative capacity.[17] Inhibition of p38 was shown to enable these cells to re-enter the cell cycle, highlighting a potential role for this pathway in regenerative medicine.[17]

Key Experimental Protocols

To assist researchers in studying the effects of p38 MAP Kinase Inhibitor III, this section details the methodologies for key cited experiments.

In Vitro p38 Kinase Activity Assay (Immunoprecipitation-based)

This protocol determines the direct effect of an inhibitor on the enzymatic activity of p38 MAPK isolated from cells.

Principle: p38 MAPK is first immunoprecipitated from cell lysates. The captured kinase is then incubated with an exogenous substrate (e.g., ATF2) and ATP. The level of substrate phosphorylation is measured, typically by Western blot, to determine kinase activity.

Methodology:

-

Cell Lysis: Lyse control or stimulated cells (e.g., UV-irradiated or anisomycin-treated) in a non-denaturing lysis buffer on ice.

-

Immunoprecipitation: Add anti-p38 MAPK antibody to the cleared cell lysate (200-500 µg total protein) and incubate to form an antibody-antigen complex.

-

Capture: Add Protein A/G affinity gel beads to capture the p38-antibody complex. Pellet the beads by centrifugation and wash several times to remove non-specific proteins.

-

Kinase Reaction: Resuspend the bead pellet in a kinase assay buffer containing the substrate (e.g., recombinant ATF2 protein) and ATP. If testing inhibition, add p38 MAP Kinase Inhibitor III at desired concentrations.

-

Incubation: Incubate the reaction at 30°C for 30 minutes to allow for phosphorylation.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Detection: Analyze the supernatant by SDS-PAGE and Western blot using an antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ATF2).

Caption: Workflow for an immunoprecipitation-based p38 kinase activity assay.

Cellular Cytokine Release Assay (ELISA-based)

This protocol measures the inhibitor's effect on the production and secretion of cytokines from cultured cells.

Principle: Immune cells are stimulated with LPS in the presence or absence of the inhibitor. The concentration of cytokines released into the culture medium is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[7]

Methodology:

-

Cell Isolation and Plating: Isolate human PBMCs from whole blood using density gradient centrifugation. Plate the cells in a 96-well plate at a suitable density.

-

Treatment: Pre-incubate the cells with various concentrations of p38 MAP Kinase Inhibitor III (or vehicle control, e.g., DMSO) for 1 hour.

-

Stimulation: Add an inflammatory stimulus, such as LPS (e.g., 1 µg/mL), to the wells to induce cytokine production.

-

Incubation: Culture the cells for a defined period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

ELISA: Quantify the concentration of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of cytokine release for each inhibitor concentration relative to the LPS-stimulated control.

Caption: Workflow for measuring cytokine release via ELISA.

Applications in Research and Drug Development

p38 MAP Kinase Inhibitor III serves as a critical tool for dissecting the complex roles of the p38 pathway in health and disease.

-

Probing Cellular Mechanisms: As a selective inhibitor, it allows researchers to confirm whether a specific cellular process is dependent on p38 kinase activity.

-

Preclinical Disease Models: Its favorable in vivo profile makes it suitable for testing the therapeutic hypothesis of p38 inhibition in animal models of inflammatory diseases (e.g., arthritis), cardiovascular conditions (e.g., ischemia-reperfusion injury), and neuroinflammation.[9][14][18]

-

Drug Development: While many p38 inhibitors have faced challenges in clinical trials due to toxicity or lack of efficacy, tool compounds like p38 MAP Kinase Inhibitor III are essential for validating the target and understanding the potential consequences of its inhibition, guiding the development of next-generation therapeutics.[8][10]

Conclusion

p38 MAP Kinase Inhibitor III is a potent and selective ATP-competitive inhibitor of the p38 MAPK pathway. It effectively blocks the phosphorylation of downstream targets, leading to significant cellular effects, most notably the potent suppression of pro-inflammatory cytokine production. Its demonstrated in vitro and in vivo activity, combined with a favorable profile for animal studies, makes it an invaluable research tool. This guide provides the foundational knowledge, quantitative data, and experimental frameworks for researchers, scientists, and drug development professionals to effectively utilize p38 MAP Kinase Inhibitor III in the exploration of p38 MAPK biology and the pursuit of novel therapeutic strategies.

References

- 1. p38 Inhibitors Products: R&D Systems [rndsystems.com]

- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. scbt.com [scbt.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. caymanchem.com [caymanchem.com]

- 14. ahajournals.org [ahajournals.org]

- 15. JNK and p38 inhibitors increase and decrease apoptosis, respectively, in pyrogallol-treated calf pulmonary arterial endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemrevlett.com [chemrevlett.com]

- 17. p38 MAP kinase inhibition enables proliferation of adult mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of p38 MAP Kinase Inhibitor III in the Inflammatory Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of the cellular response to inflammatory stimuli and environmental stress. Its activation triggers a cascade that results in the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), making it a prime therapeutic target for a host of inflammatory diseases. Small molecule inhibitors targeting this pathway have been the subject of intense research. This technical guide provides an in-depth examination of p38 MAP Kinase Inhibitor III, a potent and selective ATP-competitive inhibitor. We will detail its mechanism of action, present its inhibitory efficacy through quantitative data, outline key experimental protocols for its evaluation, and visualize the critical signaling and experimental workflows involved.

The p38 MAPK Pathway in Inflammation

The p38 MAPK family comprises four isoforms (p38α, p38β, p38γ, and p38δ) that act as central regulators of inflammation.[1][2] Of these, p38α is the most studied isoform and plays a pivotal role in the synthesis of pro-inflammatory cytokines.[3] The pathway is activated by a wide array of stimuli, including bacterial lipopolysaccharide (LPS), pro-inflammatory cytokines (TNF-α, IL-1β), and various cellular stressors.[4][][6] Upon activation, the p38 cascade regulates gene expression at both the transcriptional and post-transcriptional levels, leading to a robust inflammatory response. Due to its central role, inhibition of p38 MAPK is a compelling strategy for developing novel anti-inflammatory therapeutics.[]

The p38 Signaling Cascade

The activation of p38 MAPK is mediated by a three-tiered kinase cascade. The process begins with extracellular stimuli activating a MAP Kinase Kinase Kinase (MAP3K), such as TAK1 or ASK1. This MAP3K then phosphorylates and activates a MAP Kinase Kinase (MAP2K), primarily MKK3 and MKK6.[3][4][7] MKK3 and MKK6, in turn, dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182) in its activation loop, leading to its full activation.[2][6][7]

Once active, p38 MAPK phosphorylates a host of downstream substrates. These include other protein kinases, such as MAPK-activated protein kinase 2 (MK2), and numerous transcription factors, including Activating Transcription Factor 2 (ATF-2).[1][4][8] The phosphorylation of these substrates ultimately modulates the expression and release of inflammatory mediators.

Caption: The p38 MAPK signaling cascade from stimuli to inflammatory response.

Profile of p38 MAP Kinase Inhibitor III

p38 MAP Kinase Inhibitor III, also known as ML3403, is a cell-permeable, reversible, and ATP-competitive inhibitor of p38 MAP kinase.[9] It demonstrates potent and selective activity against the p38α isoform and effectively suppresses the release of key pro-inflammatory cytokines in cellular and animal models. Its reduced activity against cytochrome P450 isoforms compared to earlier inhibitors like SB203580 makes it more suitable for in vivo studies.

Data Presentation: Inhibitory Activity

The efficacy of p38 MAP Kinase Inhibitor III has been quantified through various assays. The tables below summarize its inhibitory concentrations (IC₅₀) and effective dose (ED₅₀). Note that slight variations in reported IC₅₀ values exist across different suppliers and experimental conditions.

Table 1: In Vitro Efficacy of p38 MAP Kinase Inhibitor III

| Target/Process | IC₅₀ Value (µM) | Cell System/Assay Condition | Source(s) |

|---|---|---|---|

| p38α MAP Kinase | 0.38 | In vitro kinase assay | |

| p38 MAP Kinase | 0.90 | In vitro kinase assay | [10][11] |

| TNF-α Release | 0.16 | LPS-stimulated human PBMCs | |

| TNF-α Release | 0.37 | LPS-stimulated human PBMCs | [11] |

| IL-1β Release | 0.039 | LPS-stimulated human PBMCs |

| IL-1β Release | 0.044 | LPS-stimulated human PBMCs |[10][11] |

Table 2: In Vivo Efficacy of p38 MAP Kinase Inhibitor III

| Target/Process | ED₅₀ Value | Animal Model | Source(s) |

|---|

| TNF-α Release | 1.33 mg/kg | LPS-induced endotoxemia in mice | |

Table 3: Comparative In Vitro Efficacy (IC₅₀) of Various p38 MAPK Inhibitors

| Inhibitor | p38α (nM) | p38β (nM) | Source(s) |

|---|---|---|---|

| p38 Inhibitor III | 380 | - | |

| SB203580 | 50 | 500 | [12] |

| SB202190 | 50 | 100 | [12][13] |

| BIRB 796 (Doramapimod) | 38 | 65 | [12] |

| VX-745 (Neflamapimod) | 10 | 220 |[13] |

Mechanism of Action

As an ATP-competitive inhibitor, p38 MAP Kinase Inhibitor III functions by binding to the ATP-binding pocket of the p38 kinase.[] This binding event prevents the phosphorylation of downstream substrates, such as MK2 and ATF-2, thereby blocking the propagation of the inflammatory signal.[8] The direct consequence of this inhibition is a significant reduction in the transcription and translation of pro-inflammatory cytokine genes, leading to decreased secretion of TNF-α, IL-1β, and other inflammatory mediators.

Key Experimental Protocols

Evaluating the efficacy of a p38 MAPK inhibitor requires a multi-tiered approach, moving from direct enzyme inhibition assays to cellular models and finally to in vivo systems.

In Vitro Kinase Activity Assay (Non-Radioactive)

This protocol determines the direct inhibitory effect of a compound on p38 MAPK enzymatic activity.

Methodology:

-

Immunoprecipitation: p38 MAPK is isolated from cell lysates (e.g., from UV-stimulated NIH-3T3 cells) using an immobilized anti-phospho-p38 MAPK antibody.[6]

-

Inhibitor Incubation: The immunoprecipitated kinase is incubated with varying concentrations of p38 MAP Kinase Inhibitor III.

-

Kinase Reaction: A reaction is initiated by adding a kinase buffer containing a specific substrate (e.g., ATF-2 fusion protein) and a non-radioactive ATP solution.[6][14] The mixture is incubated for approximately 30 minutes at 30°C.[14]

-

Termination: The reaction is stopped by adding SDS-PAGE loading buffer.

-

Detection: The samples are resolved via SDS-PAGE, transferred to a membrane, and subjected to Western blot analysis. The level of substrate phosphorylation is detected using a phospho-specific antibody (e.g., anti-phospho-ATF-2 (Thr71)).[6][8]

-

Analysis: Band intensities are quantified to determine the extent of inhibition and calculate the IC₅₀ value.

Caption: A streamlined workflow for an in vitro p38 MAPK inhibition assay.

Cellular Cytokine Release Assay

This protocol measures the ability of the inhibitor to suppress cytokine production in a relevant cell model, such as human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Cell Isolation: PBMCs are isolated from whole blood using Ficoll-Hypaque density gradient centrifugation.[15]

-

Plating: Cells are washed, counted, and resuspended in complete RPMI-1640 medium. They are then plated in a 96-well plate at an optimized density (e.g., 200,000 cells/well).[16]

-

Pre-treatment: Cells are pre-treated with various concentrations of p38 MAP Kinase Inhibitor III for 30-60 minutes.[17]

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS, e.g., 100 ng/mL) to each well (except for negative controls).[15][17]

-

Incubation: The plate is incubated for a set period (e.g., 16-24 hours) at 37°C.[17][18]

-

Supernatant Collection: The plate is centrifuged, and the cell-free supernatant is carefully collected.

-

Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IL-1β) in the supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[15][17]

-

Analysis: A standard curve is used to determine cytokine concentrations, and the IC₅₀ value for cytokine release inhibition is calculated.

Caption: Protocol for assessing inhibitor effects on cellular cytokine release.

In Vivo Mouse Model of Endotoxemia

This protocol assesses the inhibitor's anti-inflammatory efficacy in a living system.

Methodology:

-

Animal Acclimation: C57BL/6 or similar mice are acclimated to laboratory conditions.

-

Inhibitor Administration: p38 MAP Kinase Inhibitor III is administered to the mice (e.g., via intraperitoneal injection or oral gavage) at various doses. The vehicle is administered to the control group.[19]

-

Induction of Endotoxemia: After a set period (e.g., 1 hour), endotoxemia is induced by an intraperitoneal injection of LPS (e.g., 5 mg/kg).[19]

-

Blood Collection: At a peak cytokine response time (e.g., 4 hours post-LPS), blood samples are collected.[19]

-

Plasma/Serum Preparation: Blood is processed to obtain serum or plasma.

-

Cytokine Measurement: Cytokine levels (e.g., TNF-α) in the serum/plasma are quantified by ELISA.[19]

-

Analysis: The dose-dependent reduction in cytokine levels is analyzed to determine the in vivo efficacy and calculate the ED₅₀.

Conclusion

p38 MAP Kinase Inhibitor III is a potent tool for investigating the inflammatory response and serves as a strong candidate for further therapeutic development. Its mechanism as an ATP-competitive inhibitor effectively abrogates the p38 signaling cascade, leading to a marked reduction in pro-inflammatory cytokine production both in vitro and in vivo. The experimental protocols detailed herein provide a robust framework for researchers to assess its efficacy and that of other novel anti-inflammatory compounds targeting this critical pathway. Continued research into selective p38 inhibitors holds significant promise for the treatment of a wide range of chronic inflammatory disorders.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. p38 Inhibitors Products: R&D Systems [rndsystems.com]

- 3. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

- 17. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 4.15. LPS-Induced Endotoxemia [bio-protocol.org]

An In-depth Technical Guide to the ATP-Competitive Binding of p38 MAP Kinase Inhibitor III

This guide provides a comprehensive technical overview of p38 MAP Kinase Inhibitor III, focusing on its ATP-competitive binding mechanism. It is intended for researchers, scientists, and drug development professionals working in the fields of kinase inhibition and inflammatory diseases.

Introduction

The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2][] The p38 MAPK signaling pathway is a key regulator of the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), making it a significant therapeutic target for a range of inflammatory conditions.[1][4]

p38 MAP Kinase Inhibitor III, also known as (S)-p38 MAP Kinase Inhibitor III, is a cell-permeable methylsulfanylimidazole compound that acts as a potent and selective inhibitor of p38 MAP kinase.[4] It functions through a reversible, ATP-competitive mechanism, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream targets.[4] This inhibitory action effectively suppresses the release of inflammatory cytokines.[4] This inhibitor is the (S)-enantiomer of the compound also referred to as ML3403 and was identified as compound 7e in the primary literature.[2]

Quantitative Data Summary

The inhibitory activity of p38 MAP Kinase Inhibitor III has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this compound.

| Target | Assay Type | IC50 (µM) | Reference |

| p38α MAP Kinase | In vitro kinase assay | 0.38 | |

| p38 MAP Kinase | In vitro kinase assay | 0.90 | [5][6] |

Table 1: In vitro inhibitory activity of p38 MAP Kinase Inhibitor III against p38 MAP Kinase.

| Cellular Effect | Cell Type | Assay Type | IC50 (µM) | Reference |

| Inhibition of TNF-α release | Human PBMC | LPS-stimulated cytokine release | 0.16 | |

| Inhibition of IL-1β release | Human PBMC | LPS-stimulated cytokine release | 0.039 | |

| Inhibition of TNF-α release | Human PBMC | - | 0.37 | |

| Inhibition of IL-1β release | Human PBMC | - | 0.044 |

Table 2: Cellular activity of p38 MAP Kinase Inhibitor III in inhibiting cytokine release in human Peripheral Blood Mononuclear Cells (PBMCs).

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a tiered kinase cascade that is activated by various stress signals and inflammatory cytokines. This activation leads to the phosphorylation of a wide array of downstream substrates, including other kinases and transcription factors, ultimately resulting in a cellular response.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel substituted pyridinyl imidazoles as potent anticytokine agents with low activity against hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 6. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

The Role of p38 MAP Kinase Inhibitor III in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The p38 mitogen-activated protein kinase (MAPK) signaling cascade is a critical regulator of cellular responses to stress and inflammation. Its persistent activation is increasingly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). This technical guide delves into the role of a specific inhibitor, p38 MAP Kinase Inhibitor III, in preclinical models of these devastating disorders. By targeting the p38α isoform, this inhibitor presents a promising therapeutic avenue to mitigate neuroinflammation, reduce pathological protein aggregation, and ultimately protect against neuronal cell death. This document provides a comprehensive overview of the inhibitor's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved.

Introduction: The p38 MAPK Pathway in Neurodegeneration

The p38 MAPK pathway is a key player in the cellular stress response, and its dysregulation is a common feature in neurodegenerative diseases.[1] In conditions like Alzheimer's, Parkinson's, and Huntington's disease, persistent activation of p38 MAPK contributes to a toxic cellular environment.[2][3]

In Alzheimer's disease , activated p38 MAPK is associated with the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles, and the production of pro-inflammatory cytokines by microglia and astrocytes in response to amyloid-beta (Aβ) plaques.[2][4] This neuroinflammatory response, driven by cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), exacerbates neuronal damage.[2]

In Parkinson's disease , p38 MAPK activation is linked to the loss of dopaminergic neurons.[3][5] The pathway is triggered by factors such as oxidative stress and α-synuclein aggregates, leading to apoptosis (programmed cell death) of these critical neurons.[3]

In Huntington's disease , the mutant huntingtin protein can activate p38 MAPK signaling, contributing to cellular toxicity and neurodegeneration.[6][7] Inhibition of this pathway has been shown to reduce the accumulation of mutant huntingtin aggregates.[6]

Given its central role in these pathological processes, the inhibition of p38 MAPK has emerged as a promising therapeutic strategy.

p38 MAP Kinase Inhibitor III: Mechanism of Action and In Vitro Efficacy

p38 MAP Kinase Inhibitor III is a potent and selective, ATP-competitive inhibitor of p38 MAPK. Its primary mechanism of action is to block the kinase activity of p38, thereby preventing the phosphorylation of its downstream targets and mitigating the inflammatory cascade.

Quantitative Data: In Vitro Inhibition

The following tables summarize the in vitro inhibitory activity of p38 MAP Kinase Inhibitor III against its target kinase and its efficacy in suppressing the release of key pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).

| Target | IC50 (µM) | Reference |

| p38 MAPKα | 0.9 | [8] |

| p38 MAPKα | 0.38 | [9] |

| Cytokine Release Inhibition (in human PBMCs) | IC50 (µM) | Reference |

| IL-1β | 0.37 | [8] |

| IL-1β | 0.039 | [9] |

| TNF-α | 0.044 | [8] |

| TNF-α | 0.16 | [9] |

Role in Neurodegenerative Disease Models

Alzheimer's Disease (AD) Models

In mouse models of AD, inhibition of p38 MAPK has been shown to reduce the phosphorylation of tau protein and decrease the levels of pro-inflammatory cytokines in the brain.[2][4] Furthermore, some p38 inhibitors have demonstrated the ability to improve cognitive function in these models.[10] A clinical study with the p38α inhibitor Neflamapimod showed potential for episodic memory improvement in patients with early AD.[11]

Parkinson's Disease (PD) Models

Studies in rat models of Parkinson's disease have shown that p38 MAPK inhibitors can protect dopaminergic neurons from apoptosis and improve motor function.[3][5] For instance, the p38 inhibitor PD169316 was found to double the survival of transplanted dopamine neurons in a rat model of PD.[5] Another inhibitor, SKF-86002, was shown to reduce neuroinflammation and ameliorate motor deficits in a mouse model of PD.[9]

Huntington's Disease (HD) Models

In cellular models of Huntington's disease, inhibiting the p38 MAPK pathway with compounds like PD169316 has been demonstrated to reduce the accumulation of both soluble and aggregated forms of the mutant huntingtin protein.[6] This suggests a role for p38 MAPK in the proteostasis of this toxic protein.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of p38 MAP Kinase Inhibitor III in the context of neurodegeneration.

Protocol 1: In Vitro p38 MAPK Kinase Assay

This protocol outlines a method to determine the direct inhibitory effect of a compound on p38 MAPK activity.

Materials:

-

Recombinant active p38 MAPKα enzyme

-

ATF2 (Activating Transcription Factor 2) protein (substrate)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-³²P]ATP

-

p38 MAP Kinase Inhibitor III

-

Phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant p38 MAPKα enzyme, and the substrate ATF2.

-

Add varying concentrations of p38 MAP Kinase Inhibitor III (or vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Protocol 2: LPS-Induced Cytokine Release in Human PBMCs

This protocol details the procedure to assess the anti-inflammatory effects of the inhibitor on primary human immune cells.[12][13][14]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

p38 MAP Kinase Inhibitor III

-

ELISA kits for TNF-α and IL-1β

Procedure:

-

Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium.

-

Pre-treat the cells with various concentrations of p38 MAP Kinase Inhibitor III (or vehicle control) for 1 hour at 37°C.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours at 37°C.

-

Collect the cell culture supernatants by centrifugation.

-

Measure the concentrations of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine release for each inhibitor concentration and determine the IC50 values.

Protocol 3: Western Blot Analysis of Phosphorylated p38 MAPK in Neuronal Cells

This protocol describes how to measure the activation state of p38 MAPK in neuronal cells following a stimulus and treatment with the inhibitor.[15][16][17][18]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Cell culture medium

-

Stimulus (e.g., Aβ oligomers, MPP+)

-

p38 MAP Kinase Inhibitor III

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture neuronal cells to the desired confluency.

-

Pre-treat the cells with p38 MAP Kinase Inhibitor III (or vehicle) for 1 hour.

-

Expose the cells to the desired stimulus for the appropriate time to induce p38 MAPK phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat dry milk in TBST.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against total p38 MAPK as a loading control.

-

Quantify the band intensities and express the results as the ratio of phosphorylated p38 to total p38.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating p38 MAP Kinase Inhibitor III.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmcmed.org [ijmcmed.org]

- 4. mdpi.com [mdpi.com]

- 5. Inhibitors of p38 MAP kinase increase the survival of transplanted dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of p38 Mitogen-Activated Protein Kinase Ameliorates HAP40 Depletion-Induced Toxicity and Proteasomal Defect in Huntington's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutant huntingtin alters MAPK signaling pathways in PC12 and striatal cells: ERK1/2 protects against mutant huntingtin-associated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. researchgate.net [researchgate.net]

- 12. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. researchgate.net [researchgate.net]

Exploring the Downstream Targets of p38 MAP Kinase Inhibitor III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] This pathway is integral to a variety of cellular processes, including gene expression, apoptosis, and cell cycle regulation.[1][3] The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).[3] Of these, p38α is the most extensively studied isoform due to its significant role in the inflammatory response, particularly in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[4]

This central role in inflammation has made p38 MAPK a compelling target for therapeutic intervention in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. p38 MAP Kinase Inhibitor III is a potent, selective, and ATP-competitive inhibitor of p38 MAPK. It belongs to the pyridinyl imidazole class of compounds, which are known to target the p38α and p38β isoforms. This technical guide provides an in-depth exploration of the downstream targets of p38 MAP Kinase Inhibitor III, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Disclaimer: While this guide focuses on p38 MAP Kinase Inhibitor III, a significant portion of the detailed downstream target data and experimental protocols are derived from studies on closely related and extensively characterized p38 inhibitors, such as SB203580. Due to the limited specific research on the direct downstream effects of p38 MAP Kinase Inhibitor III beyond cytokine inhibition, these well-established findings from analogous compounds are presented to provide a comprehensive and practical resource for researchers.

p38 MAPK Signaling Pathway

The p38 MAPK cascade is a multi-tiered signaling pathway. It is typically initiated by cellular stress or inflammatory stimuli, which activate a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1, ASK1, or MEKKs. These MAPKKKs then phosphorylate and activate a MAP Kinase Kinase (MAPKK), primarily MKK3 and MKK6. Activated MKK3/6, in turn, dually phosphorylates p38 MAPK on threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[5]

Once activated, p38 MAPK phosphorylates a diverse array of downstream substrates, including other protein kinases and transcription factors, thereby regulating their activity and eliciting a specific cellular response.

Quantitative Data on Downstream Target Inhibition

The primary and most well-documented downstream effect of p38 MAP Kinase Inhibitor III is the suppression of pro-inflammatory cytokine production. The tables below summarize the available quantitative data for this inhibitor and representative data for the closely related inhibitor SB203580 on key downstream targets.

Table 1: Inhibitory Activity of p38 MAP Kinase Inhibitor III

| Target | IC50 | Cell Type / Condition | Reference |

| p38 MAPK | 0.9 µM | In vitro enzyme assay | [3] |

| TNF-α release | 0.044 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [3] |

| IL-1β release | 0.37 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [3] |

Table 2: Representative Effects of p38 Inhibition (SB203580) on Downstream Substrate Phosphorylation

| Downstream Target | Change in Phosphorylation | Cell Type | Stimulus |

| MAPKAPK2 (MK2) | Decreased | Macrophages | LPS |

| ATF2 | Decreased | Various | Stress |

| HSP27 | Decreased | Various | Stress |

| CREB | Decreased | Neuronal cells | Anisomycin |

| STAT1 | Decreased | Various | IFN-γ |

Experimental Protocols

To identify and validate the downstream targets of p38 MAP Kinase Inhibitor III, a combination of biochemical and cell-based assays is typically employed. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay

This assay directly measures the ability of the inhibitor to block the phosphorylation of a known p38 substrate by recombinant p38 MAPK.

Objective: To determine the IC50 of p38 MAP Kinase Inhibitor III against p38α.

Materials:

-

Recombinant active p38α enzyme

-

p38 substrate (e.g., ATF2, Myelin Basic Protein)

-

p38 MAP Kinase Inhibitor III

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

-

[γ-32P]ATP or ATP and phosphospecific antibodies for non-radioactive detection

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or Western blotting equipment

Procedure:

-

Prepare serial dilutions of p38 MAP Kinase Inhibitor III in DMSO.

-

In a microcentrifuge tube, combine the recombinant p38α enzyme, the substrate, and the kinase assay buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-32P]ATP (or cold ATP for non-radioactive assays) and incubate for 20-30 minutes at 30°C.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

For radioactive assays, expose the gel to a phosphor screen and quantify the phosphorylated substrate using a phosphorimager.

-

For non-radioactive assays, transfer the proteins to a PVDF membrane and perform a Western blot using a phosphospecific antibody against the substrate.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement of an inhibitor within a complex cellular environment.

Objective: To confirm that p38 MAP Kinase Inhibitor III directly binds to p38 MAPK in intact cells.

Materials:

-

Cell line of interest

-

p38 MAP Kinase Inhibitor III

-

Cell lysis buffer

-

PCR tubes or plate

-

Thermal cycler

-

SDS-PAGE and Western blotting equipment

-

Antibody against p38 MAPK

Procedure:

-

Culture cells to the desired confluency.

-

Treat one set of cells with p38 MAP Kinase Inhibitor III and another with vehicle (DMSO).

-

Harvest and lyse the cells.

-

Aliquot the cell lysates into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

-

Centrifuge the heated lysates to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble p38 MAPK in each sample by Western blotting.

-

Plot the amount of soluble p38 MAPK as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Phosphoproteomics

This unbiased, large-scale approach allows for the identification and quantification of changes in protein phosphorylation across the proteome in response to inhibitor treatment.

Objective: To identify novel downstream targets of p38 MAPK by analyzing changes in the phosphoproteome upon treatment with p38 MAP Kinase Inhibitor III.

Materials:

-

Cell line or tissue of interest

-

p38 MAP Kinase Inhibitor III

-

Cell lysis buffer with phosphatase and protease inhibitors

-

Protein quantitation assay (e.g., BCA)

-

Trypsin

-

Phosphopeptide enrichment materials (e.g., TiO2 or Fe-IMAC)

-

LC-MS/MS instrumentation and software for data analysis

Procedure:

-

Treat cells with p38 MAP Kinase Inhibitor III or vehicle.

-

Lyse the cells and quantify the protein concentration.

-

Digest the proteins into peptides using trypsin.

-

Enrich for phosphopeptides from the peptide mixture.

-

Analyze the enriched phosphopeptides by LC-MS/MS.

-

Identify the phosphopeptides and quantify their relative abundance between the inhibitor-treated and vehicle-treated samples using specialized software.

-

Identify proteins with significantly altered phosphorylation levels as potential downstream targets of the p38 MAPK pathway.

Conclusion

p38 MAP Kinase Inhibitor III is a valuable tool for dissecting the role of the p38 MAPK pathway in various cellular processes and for exploring its therapeutic potential. While its most prominent downstream effect is the potent inhibition of TNF-α and IL-1β production, the broader landscape of its cellular targets can be elucidated through a combination of targeted and systems-level approaches. By employing the experimental strategies outlined in this guide, researchers can further unravel the intricate network of downstream effectors regulated by p38 MAPK and gain deeper insights into the mechanism of action of this and related inhibitors. The continued exploration of these downstream targets will be crucial for the development of novel therapeutics for inflammatory and other p38-mediated diseases.

References

- 1. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functions of p38 MAP Kinases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

The Dichotomous Role of p38 MAP Kinase Inhibitor III in Cellular Fate: A Technical Guide to its Impact on Apoptosis and Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a variety of external and internal stimuli, including stress, inflammatory cytokines, and growth factors.[1] Its activation can lead to divergent cellular outcomes, ranging from proliferation and differentiation to cell cycle arrest and apoptosis.[1][2] The complexity of the p38 MAPK pathway underscores its significance as a therapeutic target in numerous diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth analysis of a specific ATP-competitive inhibitor, p38 MAP Kinase Inhibitor III (also known as ML3403), focusing on its effects on the fundamental cellular processes of apoptosis and cell cycle progression. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to aid researchers in their exploration of this potent inhibitor.

p38 MAP Kinase Inhibitor III: Mechanism of Action and Potency

p38 MAP Kinase Inhibitor III is a cell-permeable methylsulfanylimidazole compound that acts as a potent and selective inhibitor of p38 MAP kinase.[3][4] Its mechanism of action is through competitive inhibition of ATP binding to the kinase, thereby preventing the phosphorylation of downstream substrates.[3] The inhibitory activity of this compound has been quantified in various assays, highlighting its potency.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of p38 MAP Kinase Inhibitor III.

| Target | IC50 Value | Assay Conditions | Reference |

| p38 MAP Kinase | 0.90 µM | in vitro kinase assay | [3][4] |

| p38α MAP Kinase | 0.38 µM | in vitro kinase assay |

Table 1: In vitro inhibitory activity of p38 MAP Kinase Inhibitor III against its primary target.

| Biological Effect | IC50 Value | Cell Type | Stimulus | Reference |

| Inhibition of TNF-α release | 0.37 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | [3][4] |

| Inhibition of IL-1β release | 0.044 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | [3][4] |

Table 2: Potency of p38 MAP Kinase Inhibitor III in cellular assays.

Effect on Apoptosis

The role of p38 MAPK in apoptosis is complex and context-dependent, with reports suggesting both pro-apoptotic and anti-apoptotic functions.[5] Inhibition of p38 MAPK can, therefore, have varied effects on cell survival depending on the cell type and the nature of the apoptotic stimulus.

Pro-Apoptotic Role of p38 MAPK

In many instances, p38 MAPK activation is a key step in the apoptotic cascade. It can promote apoptosis through several mechanisms:

-

Regulation of Bcl-2 Family Proteins: p38 MAPK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2 and Mcl-1, tipping the balance towards apoptosis.[5] Conversely, it can activate pro-apoptotic members like Bax, promoting its translocation to the mitochondria.[1]

-

Activation of Caspases: The p38 MAPK pathway can lead to the activation of executioner caspases, such as caspase-3, a key mediator of apoptosis.[6][7]

-

Transcriptional Regulation: p38 MAPK can phosphorylate and activate transcription factors like p53, which in turn can upregulate the expression of pro-apoptotic genes.

In cell types where p38 MAPK has a predominantly pro-apoptotic role, treatment with p38 MAP Kinase Inhibitor III would be expected to promote cell survival.

Anti-Apoptotic Role of p38 MAPK

Conversely, in certain cellular contexts, p38 MAPK activation can promote cell survival. This can occur through:

-

Inhibition of Caspases: In some cell types, such as neutrophils, p38 MAPK has been shown to directly phosphorylate and inhibit caspase-8 and caspase-3, thereby suppressing apoptosis.[8]

-

Activation of Survival Pathways: p38 MAPK can, under certain conditions, activate pro-survival signaling pathways.

In such cases, the use of p38 MAP Kinase Inhibitor III would be expected to enhance apoptosis. Given this dual functionality, the effect of p38 MAP Kinase Inhibitor III on apoptosis must be empirically determined for each experimental system.

Signaling Pathway Diagram: p38 MAPK in Apoptosis

Caption: The dual role of the p38 MAPK pathway in regulating apoptosis.

Effect on Cell Cycle

p38 MAPK plays a crucial role in orchestrating cell cycle progression, primarily by acting as a brake at the G1/S and G2/M checkpoints in response to cellular stress.[1][9] Inhibition of p38 MAPK can, therefore, abrogate these checkpoints and influence cell proliferation.

G1/S Checkpoint Regulation

Activation of p38 MAPK can induce a G1/S checkpoint arrest through multiple mechanisms:

-

Downregulation of Cyclin D1: p38 MAPK can negatively regulate the expression and stability of Cyclin D1, a key protein for G1 to S phase progression.[10]

-

Activation of p53 and p21: p38 MAPK can phosphorylate and activate the tumor suppressor p53, leading to the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[9] p21, in turn, inhibits CDK2, a critical kinase for the G1/S transition.

By inhibiting p38 MAPK with Inhibitor III, researchers may observe an override of the G1/S checkpoint, leading to increased entry into the S phase.

G2/M Checkpoint Regulation

The p38 MAPK pathway is also instrumental in the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis. This is achieved by:

-

Inhibition of Cdc25 phosphatases: p38 MAPK can phosphorylate and inhibit Cdc25B and Cdc25C, phosphatases that are required for the activation of the CDK1/Cyclin B complex, the master regulator of entry into mitosis.[1]